molecular formula C14H7Cl2N3O3S B2942885 3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 308294-62-4

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2942885
CAS No.: 308294-62-4
M. Wt: 368.19
InChI Key: VBMXATCYMBOVSI-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and medicinal applications. This particular compound has garnered interest due to its potential antibacterial properties and its role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 6-nitro-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually refluxed in a suitable solvent like dichloromethane or dimethylformamide (DMF) for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Products with various substituents replacing the chlorine atoms.

    Reduction: 3,5-dichloro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial properties, particularly against multidrug-resistant bacteria.

    Medicine: Potential use as an antibacterial agent in the development of new antibiotics.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of bacterial enzymes. It targets enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival and replication. By inhibiting these enzymes, the compound disrupts bacterial cell processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
  • 3,5-dichloro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide
  • 2,4-dichloro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide

Uniqueness

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both nitro and benzothiazole moieties. This combination enhances its antibacterial activity and makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-8-3-7(4-9(16)5-8)13(20)18-14-17-11-2-1-10(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMXATCYMBOVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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